PEG₄ Spacer Length: Measured Physicochemical Differences vs. PEG₂ and PEG₅ Analogs
Propargyl-PEG4-beta-D-glucose exhibits a boiling point and density that are distinct from its shorter (PEG₂) and longer (PEG₅) chain analogs. The PEG₄ spacer provides an intermediate molecular weight and spatial reach that is often empirically optimal for PROTAC ternary complex formation [1]. The boiling point of Propargyl-PEG4-beta-D-glucose is predicted to be 578.6±50.0 °C , which is significantly higher than the 518.6±50.0 °C predicted for Propargyl-PEG2-beta-D-glucose . The density of Propargyl-PEG4-beta-D-glucose is predicted to be 1.29±0.1 g/cm³ , lower than the 1.34±0.1 g/cm³ predicted for Propargyl-PEG2-beta-D-glucose .
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 578.6±50.0 °C (Predicted) |
| Comparator Or Baseline | Propargyl-PEG2-beta-D-glucose: 518.6±50.0 °C (Predicted) |
| Quantified Difference | ~60 °C higher |
| Conditions | Predicted values from ChemicalBook database |
Why This Matters
Higher boiling point indicates stronger intermolecular interactions, which may affect purification and handling protocols, influencing procurement decisions for synthesis workflows.
- [1] Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. Eur J Med Chem. 2026. View Source
